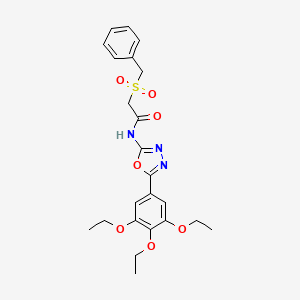
2-(benzylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H27N3O7S and its molecular weight is 489.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(benzylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzylsulfonyl group linked to an acetamide moiety and a 1,3,4-oxadiazole ring substituted with a triethoxyphenyl group.
Synthesis and Characterization
The synthesis of this compound involves several steps including the formation of the oxadiazole ring followed by the introduction of the benzylsulfonyl and acetamide groups. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity Assays : The MTT assay was utilized to evaluate the cytotoxic effects against various cancer cell lines including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical). Results indicated IC50 values ranging from 7 to 29 μM across different cell lines .
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| HCT-116 | 7 - 17 | High |
| MCF-7 | 11 - 29 | Moderate |
| HeLa | 7 - 17 | High |
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Induction of Apoptosis : The compounds trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : Significant inhibition of cell growth was observed in treated cell lines.
- Metabolic Stability : Compounds showed favorable metabolic stability with half-lives ranging from 28.1 to 36.0 minutes when tested with human liver microsomes .
Structure-Activity Relationship (SAR)
Quantitative Structure–Activity Relationship (QSAR) studies indicate that lipophilicity and specific structural features significantly influence biological activity. The presence of a styryl substituent on the oxadiazole ring enhances potency against certain cancer types .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Benzothiazole Derivatives : A study demonstrated that derivatives with similar functional groups exhibited broad-spectrum anticancer activity against various human tumor xenografts .
- NCI Screening : Compounds were screened against the NCI-60 panel revealing significant antiproliferative activity across multiple cancer types .
Propiedades
IUPAC Name |
2-benzylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-4-30-18-12-17(13-19(31-5-2)21(18)32-6-3)22-25-26-23(33-22)24-20(27)15-34(28,29)14-16-10-8-7-9-11-16/h7-13H,4-6,14-15H2,1-3H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANDDJYMIFQDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













